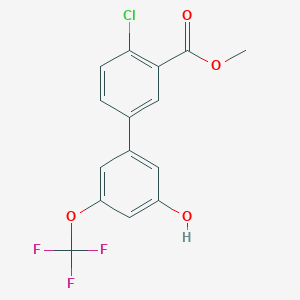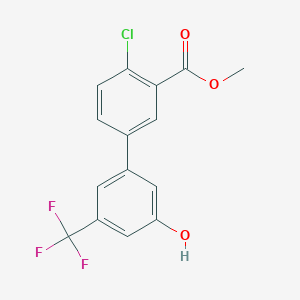
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
Übersicht
Beschreibung
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% (5-MTFM) is a compound that has been studied extensively in recent years due to its potential applications in scientific research. 5-MTFM is a white crystalline solid with a molecular weight of 463.39 g/mol and a melting point of 152-154 °C. It is soluble in water, ethanol, and other organic solvents. This compound has been used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in enzyme-catalyzed reactions, and as a stabilizer for proteins.
Wirkmechanismus
The mechanism of action of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the compound binds to proteins, forming a protective layer that prevents denaturation and degradation. Additionally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is thought to interact with enzymes, helping to facilitate the catalysis of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been found to be non-toxic and non-irritating when used in laboratory experiments. Additionally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been found to be non-mutagenic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low toxicity, non-irritating nature, and its ability to stabilize proteins. Additionally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is relatively easy to synthesize and is readily available commercially. However, there are some limitations to using 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in the presence of strong acids and bases.
Zukünftige Richtungen
The potential future applications of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% are numerous. One potential application is in the development of new catalysts for organic synthesis. Additionally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% could be used as an additive to increase the stability of proteins in a variety of biological systems. Furthermore, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% could be used to develop new drugs or drug delivery systems. Finally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% could be used in the development of new materials, such as polymers or nanomaterials.
Synthesemethoden
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 2-methoxy-5-trifluoromethylphenol with trifluoromethylbenzene in the presence of a base. This reaction produces a mixture of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% and other byproducts, which can be separated by column chromatography or recrystallization. Other methods of synthesis include the reaction of 2-methoxy-5-trifluoromethylphenol with trifluoromethylbenzene in the presence of an acid, as well as the reaction of 2-methoxy-5-trifluoromethylphenol with trifluoromethylbenzene in the presence of a Lewis acid.
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to produce a variety of compounds, including aldehydes, ketones, and esters. 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has also been used as a catalyst in enzyme-catalyzed reactions, such as the synthesis of pyridines, pyrimidines, and other heterocyclic compounds. Additionally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been used as a stabilizer for proteins, helping to prevent denaturation and degradation.
Eigenschaften
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O2/c1-23-13-3-2-9(14(16,17)18)7-12(13)8-4-10(15(19,20)21)6-11(22)5-8/h2-7,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURGJWJRFKWLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686758 | |
| Record name | 2'-Methoxy-5,5'-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261991-09-6 | |
| Record name | 2'-Methoxy-5,5'-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)

